molecular formula C16H23NO3 B12934221 tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B12934221
M. Wt: 277.36 g/mol
InChI Key: FLUOVSPTBUEVCH-UHFFFAOYSA-N
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Description

tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester in the presence of a strong acid.

    Introduction of the tert-butyl group: This step involves the alkylation of the quinoline core using tert-butyl bromide in the presence of a base such as potassium carbonate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using reagents like alkyl halides or aryl halides.

    Esterification: The carboxylate group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic activities, such as anti-inflammatory, antimicrobial, and anticancer agents.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a drug candidate.

    Chemical Research: It serves as a precursor for the synthesis of other quinoline derivatives and is used in studies related to organic synthesis and reaction mechanisms.

    Industrial Applications: The compound is used in the development of new materials and chemical products, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions.

    Interaction with Receptors: The compound may bind to specific receptors on the cell surface, triggering signaling pathways that result in physiological responses.

    Modulation of Gene Expression: It can influence the expression of genes involved in various biological processes, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 6-(1-hydroxyethyl)-quinoline-1-carboxylate: This compound lacks the dihydro moiety and may have different biological activities and chemical reactivity.

    tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydroquinoline-1-carboxylate: This compound has a similar structure but may differ in its physicochemical properties and biological effects.

    tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydroquinoline-2-carboxylate: This compound has the carboxylate group at a different position, which may influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 6-(1-hydroxyethyl)-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C16H23NO3/c1-11(18)12-7-8-14-13(10-12)6-5-9-17(14)15(19)20-16(2,3)4/h7-8,10-11,18H,5-6,9H2,1-4H3

InChI Key

FLUOVSPTBUEVCH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)O

Origin of Product

United States

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